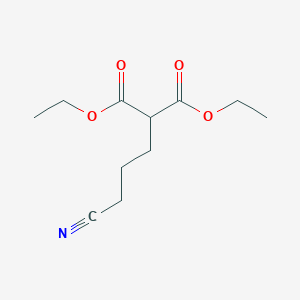
4-アジド-2,3,5,6-テトラフルオロベンゾアミド
説明
4-Azido-2,3,5,6-tetrafluorobenzamide (4-Azido-TFB) is an organic compound that has been widely studied for its potential applications in various scientific fields. This compound has been used in a variety of laboratory experiments, and has been found to have a wide range of biochemical and physiological effects. The purpose of
科学的研究の応用
芳香族ポリアジドの合成
4-アジド-2,3,5,6-テトラフルオロ安息香酸は、環内に3つ以上のアジド基を含む6員環芳香族化合物の合成に使用されます . これらのポリアジドは、化学の発展に重要な役割を果たしてきました .
高エネルギー材料
4-アジド-2,3,5,6-テトラフルオロ安息香酸を含む芳香族ポリアジドは、高エネルギー材料として非常に興味深いものです .
3. 高スピンニトレンと窒化炭素ナノマテリアルの前駆体 芳香族ポリアジドの熱的および爆轟的分解により、さまざまなC3N4窒化炭素ナノマテリアルとカーボンナノチューブを調製できます .
クリックケミストリー試薬
4-アジド-2,3,5,6-テトラフルオロ安息香酸 (N3-TFBA) は、アジド基を含むクリックケミストリー試薬です . クリック反応における芳香族ポリアジドの使用は、興味深い化学的、物理的、および生物学的特性を持つさまざまな超分子システムの設計における新たな有望な方向性となる可能性があります .
光親和性標識剤
4-アジド-2,3,5,6-テトラフルオロ安息香酸は、生物学的受容体を調査するための汎用性の高い光親和性標識剤として使用できます .
量子ドットパターニング
量子ドットのパターンを形成するための溶液ベースの処理方法では、光駆動リガンド架橋剤であるエタン-1,2-ジイルビス(4-アジド-2,3,5,6-テトラフルオロベンゾアート)が使用されます . これは、材料に基づく高解像度ディスプレイを実現するために重要です .
二機能性生体直交ツール
市販の試薬である4-アジド-2,3,5,6-テトラフルオロ安息香酸は、二機能性生体直交ツールとして便利な用途を実現します <svg class="icon" height="16" p-id="1735" t="170
将来の方向性
作用機序
Target of Action
The primary target of 4-Azido-2,3,5,6-tetrafluorobenzamide is biological receptors . These receptors play a crucial role in various biological processes, including signal transduction, cellular communication, and regulation of cellular functions .
Mode of Action
4-Azido-2,3,5,6-tetrafluorobenzamide interacts with its targets through a process known as photoaffinity labeling . This involves the use of light to create a covalent bond between the compound and its target, allowing for the precise identification and study of the target .
Biochemical Pathways
Given its role as a photoaffinity labeling agent, it can be inferred that it may affect pathways related to the function of the biological receptors it targets .
Result of Action
The result of 4-Azido-2,3,5,6-tetrafluorobenzamide’s action is the labeling of biological receptors, which allows for their identification and study . This can provide valuable insights into the function of these receptors and their role in various biological processes .
Action Environment
The action of 4-Azido-2,3,5,6-tetrafluorobenzamide can be influenced by various environmental factors. For instance, light is required for the photoaffinity labeling process . Additionally, the compound is light-sensitive and should be stored in a freezer , indicating that its stability and efficacy can be affected by factors such as light exposure and temperature .
特性
IUPAC Name |
4-azido-2,3,5,6-tetrafluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4N4O/c8-2-1(7(12)16)3(9)5(11)6(4(2)10)14-15-13/h(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAAAVAALQAHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404318 | |
| Record name | 4-azido-2,3,5,6-tetrafluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122616-98-2 | |
| Record name | 4-azido-2,3,5,6-tetrafluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Azido-2,3,5,6-tetrafluorobenzamide useful in surface modification?
A1: 4-Azido-2,3,5,6-tetrafluorobenzamide contains two distinct reactive groups that make it ideal for surface modifications, particularly in grafting applications. [] It features an azide group capable of undergoing photochemical reactions, and a trimethoxysilylpropyl group that can react with hydroxyl groups. This dual functionality allows it to act as a bridge, linking materials with different properties. For instance, it can attach to hydroxyl groups on a silicon oxide surface through the trimethoxysilylpropyl group. The azide group can then be activated with UV light to covalently bind to target molecules like antibacterial furanones. [] This approach allows for controlled surface functionalization with diverse applications in material science.
Q2: How can the surface density of molecules immobilized using 4-Azido-2,3,5,6-tetrafluorobenzamide be controlled?
A2: Research suggests that the concentration of 4-Azido-2,3,5,6-tetrafluorobenzamide used during surface functionalization directly influences the density of immobilized molecules. [] Higher concentrations lead to a denser monolayer of the compound on the surface, resulting in a higher density of available azide groups for subsequent molecule attachment. This control over surface density is crucial for tailoring material properties and achieving desired functionalities.
Q3: Beyond surface modification, what other applications does 4-Azido-2,3,5,6-tetrafluorobenzamide have in scientific research?
A3: 4-Azido-2,3,5,6-tetrafluorobenzamide is valuable for studying the properties of singlet nitrenes, reactive intermediates in organic chemistry. [] Upon UV irradiation, the compound decomposes to generate a singlet nitrene. This reactive species can be trapped with pyridine to form a stable ylide, allowing researchers to investigate the kinetics and mechanisms of singlet nitrene reactions. This information is critical for understanding photochemical processes and developing novel reactions involving these reactive intermediates.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















